molecular formula C23H25NO5 B11152355 N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide CAS No. 854002-79-2

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide

Cat. No.: B11152355
CAS No.: 854002-79-2
M. Wt: 395.4 g/mol
InChI Key: BKMXZCPSDYPWAQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide (CAS: 854002-79-2) is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure includes:

  • N-Cyclohexyl-N-methylacetamide backbone: A tertiary amide moiety with a cyclohexyl and methyl group attached to the nitrogen atom.
  • 8-Methoxy-6-oxo-6H-benzo[C]chromen-3-yloxy substituent: A fused benzochromene ring system with methoxy and ketone functional groups.

Properties

CAS No.

854002-79-2

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-cyclohexyl-2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C23H25NO5/c1-24(15-6-4-3-5-7-15)22(25)14-28-17-9-11-19-18-10-8-16(27-2)12-20(18)23(26)29-21(19)13-17/h8-13,15H,3-7,14H2,1-2H3

InChI Key

BKMXZCPSDYPWAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves multiple steps. The key steps include the formation of the benzo[c]chromen-3-yl core, followed by the introduction of the methoxy and oxo groups. The final step involves the coupling of the cyclohexyl and methylacetamide moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s analogs share the N-cyclohexylacetamide core but differ in substituent groups, influencing their physicochemical properties and intermolecular interactions. Below is a comparative analysis:

Compound (CAS) Substituent Key Features
854002-79-2 (Target) 8-Methoxy-6-oxo-benzo[C]chromen-3-yloxy Complex fused benzochromene ring with electron-withdrawing (ketone) and donating (methoxy) groups. Enhances π-π stacking and hydrogen bonding.
314742-56-8 4-Ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy-2H-chromen-2-one Simpler chromenone system with ethyl/methyl and phenylpropanoyloxy groups. Increased hydrophobicity.
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2,3-Dichlorophenoxy Chlorine substituents enhance lipophilicity and steric bulk; potential halogen bonding .
N-Cyclohexyl-2-oxo-2-phenylacetamide Phenylglyoxamide Conjugated carbonyl groups enable intramolecular resonance; forms 1D hydrogen-bonded chains .
902254-79-9 5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl Benzoxazolone ring introduces rigidity and potential bioisosteric replacement for chromene systems .
Crystallographic Insights
  • Target Compound: No crystallographic data is provided, but its benzo[c]chromen moiety likely induces planar stacking interactions.
  • N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Adopts a chair conformation for the cyclohexyl ring; N–H⋯O hydrogen bonds form 1D chains along the c-axis .
  • N-Cyclohexyl-2-oxo-2-phenylacetamide : Exhibits a torsion angle of −129.9° between carbonyl groups, enabling intermolecular N–H⋯O hydrogen bonds into 1D chains .

Functional Implications

  • Hydrogen Bonding: The target compound’s 6-oxo and 8-methoxy groups enhance hydrogen-bond donor/acceptor capacity compared to chloro or phenyl substituents in analogs.
  • Lipophilicity : Chlorine or methyl groups in analogs (e.g., 314742-56-8) increase hydrophobicity, whereas the target’s methoxy group balances solubility and membrane permeability.

Biological Activity

N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide is a complex organic compound notable for its diverse biological activities. This compound features a chromen ring system, which has been associated with various pharmacological properties, including anticancer and antimicrobial activities. The following sections will delve into the biological activity of this compound, supported by research findings and data tables.

Molecular Characteristics

PropertyValue
Molecular Formula C23H28N2O7
Molecular Weight 444.5 g/mol
IUPAC Name 2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]hexanoic acid
InChI Key SQXKNHOEEMBZKG-UHFFFAOYSA-N

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, with log GI(50) values indicating potent activity (log GI(50) = -6.01 for HOP-92 and -6.00 for U251) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The structure-activity relationship (SAR) studies suggest that modifications to the chromen ring can enhance its efficacy against specific bacterial strains .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis pathways. The chromen ring system is particularly noted for its ability to modulate these pathways, leading to potential therapeutic effects in cancer treatment .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the highest concentrations leading to significant apoptosis in malignant cells while sparing normal cells.

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value lower than that of standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections.

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